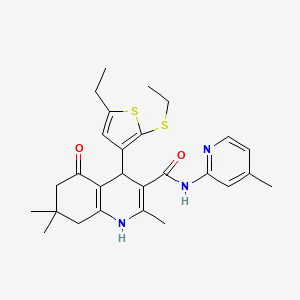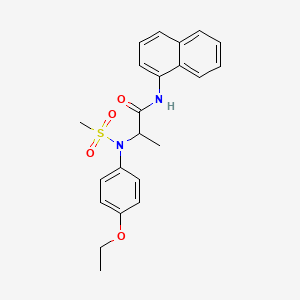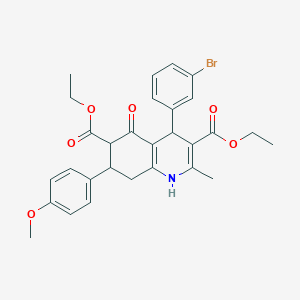![molecular formula C30H32BrN3O4 B11632041 Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632041.png)
Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[3-(4-bromophényl)-1-phényl-1H-pyrazol-4-YL]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diisopropyle est un composé organique complexe de formule moléculaire C30H32BrN3O4 et d'un poids moléculaire de 578,511 g/mol . Ce composé se distingue par sa structure unique, qui comprend un cycle pyrazole, un groupe bromophényle et un cycle pyridine, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 4-[3-(4-bromophényl)-1-phényl-1H-pyrazol-4-YL]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diisopropyle implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation du cycle pyrazole, suivie de l'introduction des groupes bromophényle et phényle. La dernière étape consiste à l'estérification du cycle pyridine avec des groupes diisopropyle. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs, des températures contrôlées et des solvants spécifiques pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production. Des mesures de contrôle qualité, telles que la chromatographie et la spectroscopie, sont utilisées pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[3-(4-bromophényl)-1-phényl-1H-pyrazol-4-YL]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diisopropyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour faciliter les réactions .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
Applications de la recherche scientifique
Le 4-[3-(4-bromophényl)-1-phényl-1H-pyrazol-4-YL]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diisopropyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action du 4-[3-(4-bromophényl)-1-phényl-1H-pyrazol-4-YL]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diisopropyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la signalisation des récepteurs .
Applications De Recherche Scientifique
Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[3-(3-bromo-4-méthoxyphényl)-1-phényl-1H-pyrazol-4-YL]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diisopropyle
- 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate de diisopropyle
Unicité
Le 4-[3-(4-bromophényl)-1-phényl-1H-pyrazol-4-YL]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diisopropyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour diverses réactions chimiques. Sa structure permet diverses modifications, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C30H32BrN3O4 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
dipropan-2-yl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32BrN3O4/c1-17(2)37-29(35)25-19(5)32-20(6)26(30(36)38-18(3)4)27(25)24-16-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h7-18,27,32H,1-6H3 |
Clé InChI |
PABDJVRAORTBNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11631958.png)

![2-[(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11631966.png)



![ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11632000.png)

![Benzyl N-{1-[(1-carbamoyl-3-methylbutyl)carbamoyl]-2-methylpropyl}carbamate](/img/structure/B11632012.png)
![Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate](/img/structure/B11632015.png)
![Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11632016.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632023.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632032.png)
![4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B11632036.png)
